molecular formula C8H18N2O B3204045 2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol CAS No. 1026873-64-2

2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

Cat. No.: B3204045
CAS No.: 1026873-64-2
M. Wt: 158.24 g/mol
InChI Key: JYXRUWBKRHYFJT-UHFFFAOYSA-N
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Description

2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a secondary amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an aminoethanol moiety linked via a methylene bridge at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and antimicrobial pathways .

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-3-8(10)7-9-4-6-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXRUWBKRHYFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 2-pyrrolidinone with methylamine under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and properties between 2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis References
This compound None (baseline structure) C₈H₁₇N₂O* ~157.23* Intermediate for bioactive molecules
2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol N-Methyl C₉H₁₉N₂O 171.26 Antimicrobial studies
2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol N-Isopropyl C₁₁H₂₄N₂O 200.33 Pharmaceutical intermediates
2-[(1-Methyl-piperidin-4-ylmethyl)-amino]-ethanol Piperidine ring (6-membered) C₉H₂₀N₂O 172.27 Discontinued, structural analogs
2-(Ethyl((1-methylpyrrolidin-2-yl)methyl)amino)ethanol N-Ethyl C₁₀H₂₁N₂O 197.29 Supplier-listed bioactive agent

*Calculated based on analog data; exact values require experimental validation.

Key Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like 2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol are intermediates in synthesizing kinase inhibitors and anticancer agents () .
  • Supplier Data: Several analogs, including 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, are listed as discontinued but remain critical for structure-activity relationship (SAR) studies .

Biological Activity

2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, a compound featuring a pyrrolidine moiety, has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C8H18N2OC_8H_{18}N_2O, with a molecular weight of 158.24 g/mol. The compound can be synthesized through the reaction of 1-methylpyrrolidine with appropriate amines and alcohols under controlled conditions, typically involving inert atmospheres to minimize oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : It may modulate enzyme activity through competitive or non-competitive inhibition.
  • Receptors : The compound can bind to specific receptors, influencing signaling pathways that regulate cellular responses.

These interactions suggest that it could play a role in modulating physiological processes, potentially leading to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (mg/mL)
Compound AS. aureus0.0048
Compound BE. coli0.0195
Compound CBacillus subtilis0.0125

Antidepressant Effects

Pyrrolidine derivatives have been investigated for their antidepressant properties. Studies suggest that they may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including analogs of this compound. Results demonstrated that these compounds inhibited bacterial growth effectively, with some achieving MIC values lower than standard antibiotics like vancomycin .
  • Pharmacological Applications : Another research focused on the pharmacokinetics and pharmacodynamics of pyrrolidine-based compounds in clinical settings, highlighting their potential as novel therapeutic agents for treating infections resistant to conventional treatments .

Q & A

Q. How can computational methods predict its interaction with biological targets (e.g., enzymes or receptors)?

  • Perform molecular docking studies using software like AutoDock Vina. The pyrrolidine ring and aminoethanol side chain can form hydrogen bonds with active-site residues (e.g., catalytic aspartate in proteases). Validate predictions with binding affinity assays (e.g., SPR or ITC) . For thermodynamic insights, calculate vaporization enthalpies via the "centerpiece" approach, as demonstrated for related aminoethanol derivatives .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

  • Meta-analysis of experimental conditions : Check for variations in assay pH (aminoethanol’s pKa ~9.5 affects ionization) or solvent (DMSO vs. aqueous buffers).
  • Replicate studies with controlled parameters : Use standardized cell lines (e.g., HEK293 for receptor studies) and validate compound stability under assay conditions via LC-MS .

Q. How can its pharmacokinetic properties (e.g., blood-brain barrier penetration) be improved?

  • Modify the alkyl chain on the pyrrolidine ring to enhance lipophilicity (logP optimization). For example, replacing methyl with a trifluoromethyl group increases membrane permeability, as seen in CNS-targeting analogs . Validate using PAMPA-BBB assays to measure permeability coefficients .

Q. What are the challenges in synthesizing enantiomerically pure forms, and how are they addressed?

  • The secondary amine in the ethanolamine moiety can racemize under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For asymmetric synthesis, employ BINOL-derived catalysts during the alkylation step to achieve >90% ee .

Methodological Guidance

Q. How to design a stability study under varying pH and temperature conditions?

  • Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 1, 7, 30 days). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. What in vitro assays are suitable for evaluating its chelation potential?

  • UV-Vis titration with metal ions (e.g., Fe³⁺, Cu²⁺) in ethanol/water (1:1). Calculate stability constants (logK) from absorbance shifts at λmax ~500 nm, referencing hydroxypyridinone chelators as positive controls .

Safety and Compliance

Q. How to mitigate toxicity risks during in vivo studies?

  • Conduct AMES tests for mutagenicity and acute toxicity assays in rodents (LD₅₀ determination). For reactive metabolites, use LC-MS/MS to identify glutathione adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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